molecular formula C14H10ClN3O2 B6004679 4-{5-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B6004679
M. Wt: 287.70 g/mol
InChI Key: JNKBZCUWNVJHRD-UHFFFAOYSA-N
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Description

4-{5-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound with potential applications in scientific research. It is a heterocyclic organic compound that has been synthesized and studied for its various properties.

Mechanism of Action

The mechanism of action of 4-{5-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is still being studied. However, it has been suggested that the compound may act on specific enzymes or receptors, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of the compound are still being studied. However, it has been shown to have activity against specific enzymes and receptors, suggesting potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{5-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its potential therapeutic effects. However, one limitation is that the compound is still being studied, and its mechanism of action and potential side effects are not yet fully understood.

Future Directions

There are several future directions for the study of 4-{5-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. These include further studies on its mechanism of action, potential therapeutic applications, and potential side effects. Additionally, further studies on the compound's activity against specific enzymes and receptors may lead to the development of more targeted therapies for specific diseases.

Synthesis Methods

The synthesis of 4-{5-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 3-chlorobenzyl alcohol with hydrazine hydrate to form 3-chlorobenzyl hydrazine. This intermediate is then reacted with pyridine-3-carboxylic acid to form the final product.

Scientific Research Applications

The compound has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a drug candidate for the treatment of various diseases. It has also been studied for its activity against specific enzymes and receptors.

properties

IUPAC Name

5-[(3-chlorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c15-11-2-1-3-12(8-11)19-9-13-17-14(18-20-13)10-4-6-16-7-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKBZCUWNVJHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5-[(3-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

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